molecular formula C14H19N5O2 B6639859 [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone

[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone

Cat. No. B6639859
M. Wt: 289.33 g/mol
InChI Key: CYKIYYQDBXFMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone, also known as HMB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. HMB is a benzotriazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and cell differentiation.
Biochemical and Physiological Effects:
[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone has been found to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone has also been shown to modulate the expression of various genes and proteins that are involved in cancer cell growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone in lab experiments is its high stability and solubility in a wide range of solvents. [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone is also relatively easy to synthesize and purify, which makes it a cost-effective option for research purposes. However, one of the limitations of using [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone is its potential toxicity, as it has been found to cause cytotoxicity in some cell lines at high concentrations.

Future Directions

There are several future directions for research on [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone, including the development of more efficient synthesis methods, the investigation of its potential as a drug delivery system, and the exploration of its applications in other fields, such as material science and analytical chemistry. Additionally, further studies are needed to fully understand the mechanism of action of [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone and its potential as an anticancer agent.

Synthesis Methods

The synthesis of [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone involves the reaction of 4-(2-hydroxyethyl)piperazine with 1-methyl-5-nitrobenzotriazole in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone. The yield and purity of [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone has been found to have potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone has been studied as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone has also been investigated as a potential drug delivery system, as it can form stable complexes with various drugs and biomolecules.

properties

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-17-13-3-2-11(10-12(13)15-16-17)14(21)19-6-4-18(5-7-19)8-9-20/h2-3,10,20H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKIYYQDBXFMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N3CCN(CC3)CCO)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone

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